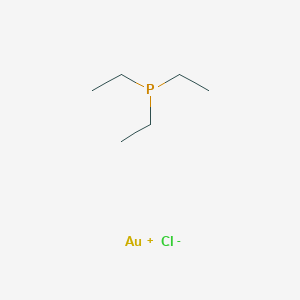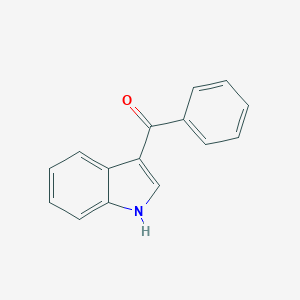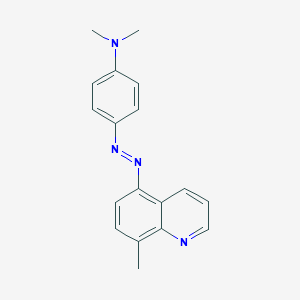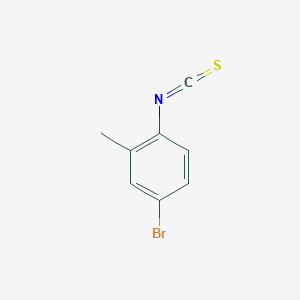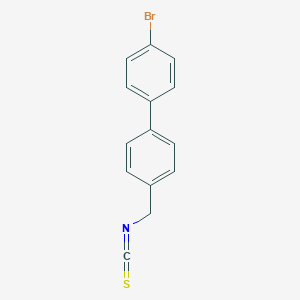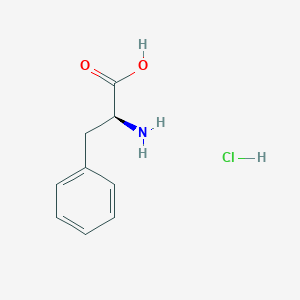
L-Phenylalanine hydrochloride
Overview
Description
L-Phenylalanine hydrochloride is an essential amino acid that is widely used in the food industry as a flavor enhancer and nutritional supplement. It is also an important building block for the synthesis of proteins and neurotransmitters in the human body.
Scientific Research Applications
1. Enhancing Production in Bacteria
L-Phenylalanine (L-Phe) is utilized in food and medicinal applications. Research has shown that its production can be enhanced in E. coli by identifying and modifying key enzymes in the shikimate pathway. Adjustments to enzyme concentrations such as shikimate kinase and 5-enolpyruvoyl shikimate 3-phosphate synthase can significantly increase phenylalanine yield (Ding et al., 2016).
2. Oligomerization for Peptide Synthesis
L-Phenylalanine ethyl ester hydrochloride serves as a model system in protease-catalyzed oligopeptide synthesis. The use of water miscible cosolvents in these reactions has been shown to significantly affect the yield and characteristics of oligopeptides, highlighting the enzyme's potential in peptide synthesis (Viswanathan et al., 2010).
3. Metabolic Engineering for Amino Acid Production
Metabolic engineering techniques have been employed to enhance L-Phe biosynthesis in Escherichia coli. By modulating glucose uptake pathways and altering transcription factors, the production of L-Phenylalanine can be significantly increased, offering a method for large-scale production of this amino acid (Liu et al., 2018).
4. Photocatalytic Degradation Study
Phenylalanine has been used to study the photocatalytic degradation of amino acids with TiO2 suspensions. This research provides insights into the factors influencing photocatalytic processes, such as adsorption, pH, and light intensity, which are crucial for understanding the degradation mechanisms of amino acids in aquatic environments (Elsellami et al., 2010).
5. Enzymatic Modification and Structural Studies
Studies on phenylalanine hydroxylase have provided insights into the enzymatic conversion of L-phenylalanine to L-tyrosine. Mutagenesis studies have revealed key active site residues that contribute to regiospecific hydroxylation, essential for understanding the metabolic pathways and potential therapeutic applications for metabolic disorders (Zhang et al., 2011).
Mechanism of Action
Target of Action
L-Phenylalanine hydrochloride, also known as (S)-2-Amino-3-phenylpropanoic acid hydrochloride, primarily targets the brain and the gastrointestinal (GI) tract . In the brain, it is used to produce Norepinephrine, a chemical that transmits signals between nerve cells . In the GI tract, it modulates gut hormone release and glucose tolerance .
Mode of Action
L-Phenylalanine interacts with its targets in the brain and the GI tract to bring about various changes. In the brain, it is used to produce Norepinephrine, which keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory . In the GI tract, it modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor .
Biochemical Pathways
L-Phenylalanine is involved in several biochemical pathways. It is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline . L-Phenylalanine is also metabolized to produce maleylacetoacetate in a four-step biochemical reaction . Furthermore, it is derived from a precursor molecule called chorismate .
Result of Action
The action of L-Phenylalanine results in various molecular and cellular effects. It promotes mental alertness and memory, elevates mood, and suppresses appetite . It may also be helpful in some with depression and may be useful in the treatment of vitiligo . There is some evidence that l-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs .
Action Environment
The action, efficacy, and stability of L-Phenylalanine can be influenced by various environmental factors. For instance, the solid-state phase behavior of L-Phenylalanine shows that it has different polymorphic forms, which can be influenced by temperature . .
Safety and Hazards
L-Phenylalanine is possibly safe when used as medicine, short-term . Side effects might include anxiety, headache, and constipation . When applied to the skin, Phenylalanine cream is possibly safe when used short-term . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .
Future Directions
Phenylalanine is a precursor of Tyrosine, combined with which it leads to the formation of adrenaline . This opens up potential future directions for the use of L-Phenylalanine in promoting mental alertness and memory, elevating mood, and suppressing appetite . Some scientists believe that L-Phenylalanine could help treat depression .
Biochemical Analysis
Biochemical Properties
L-Phenylalanine hydrochloride is involved in several biochemical reactions. It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an antagonist at α2δ Ca2+ calcium channels and acts as a competitive antagonist at the glycine binding site of NMDA receptor and at the glutamate binding site of AMPA receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate gut hormone release and glucose tolerance, and suppress food intake through the calcium-sensing receptor in rodents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to stimulate the release of insulin and improve glucose tolerance in rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been observed that this compound can acutely reduce food intake in rats and mice, and chronically reduce food intake and body weight in diet-induced obese mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a key component in the shikimate (SHIK) and L-Phenylalanine branch pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, three phenylalanine ammonia-lyases (PAL1, -2 and -3) and Cinnamate 4-Hydroxlase (C4H) of Scutellaria baicalensis, which are key enzymes in the phenylpropanoid pathway for the synthesis of flavones, were examined in onion epidermal cells. It was observed that SbPAL2, SbPAL3 and SbC4H proteins localize to the endoplasmic reticulum; however, SbPAL1 was a cytosolic protein .
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZDXVMSSDZFA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17585-69-2 | |
| Record name | L-Phenylalanine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17585-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017585692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-phenyl-L-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O14A5L6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of L-Phenylalanine hydrochloride? What spectroscopic data is available for its characterization?
A1: this compound is an amino acid salt. Its molecular formula is C9H12NO2Cl. The structure consists of a phenylalanine molecule with its amino group protonated, forming a positive charge, and a chloride ion acting as the counterion.
- X-ray diffraction: This technique has been used to determine the crystal structure of this compound, revealing details about its bond lengths and angles [].
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule. For instance, IR spectra would show characteristic peaks corresponding to the carboxylic acid group, amino group, and aromatic ring vibrations [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for determining the structure and studying the dynamics of this compound. For example, solid-state NMR studies have revealed information about the millisecond ring flip motion of the aromatic ring in this compound []. Researchers have also used 17O NMR to investigate the chemical environment and dynamics of the carboxyl group in this compound [].
Q2: Has this compound shown potential for nonlinear optical applications?
A2: Yes, research suggests that this compound and its co-crystals exhibit nonlinear optical (NLO) properties [, ]. These properties arise from the non-centrosymmetric crystal structure of the material, allowing it to interact with light in a nonlinear manner. Specifically, it has been shown to exhibit second harmonic generation (SHG), a process where the frequency of light passing through the material is doubled [, ]. This makes this compound and its derivatives potentially useful for applications like optical switching, frequency conversion, and optical data storage.
Q3: How does the structure of this compound influence its thermal stability?
A3: The thermal stability of this compound is attributed to the strong intermolecular interactions within its crystal structure. These interactions include hydrogen bonds between the amino group and chloride ions, as well as between carboxyl groups of adjacent molecules. Thermogravimetric analysis (TGA) reveals that this compound exhibits a relatively high thermal stability up to 229 °C, demonstrating its robustness to thermal degradation []. This stability makes it a promising candidate for applications requiring materials that can withstand elevated temperatures.
Q4: What methods have been used to study the dynamics and conformational changes in this compound?
A4: Researchers have employed solid-state NMR techniques like line-shape analysis, two-dimensional exchange experiments, and a variation of the center-band only detection of exchange (CODEX) experiment called R-CODEX to investigate the dynamics of this compound []. These techniques are particularly insightful for studying motions occurring on the millisecond timescale, such as the ring flip motion of the aromatic ring in this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



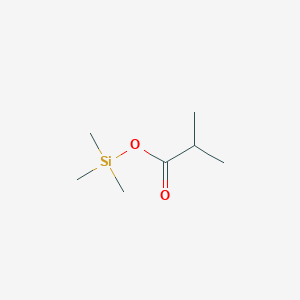

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)



